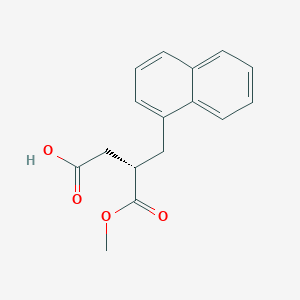

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico es un compuesto orgánico que presenta un anillo de naftaleno, un grupo metoxi y una porción de ácido butanoico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 1-naftaldehído con (S)-ácido 4-metoxi-3-oxobutanoico en presencia de un catalizador adecuado. La reacción suele proceder en condiciones suaves, como temperatura ambiente, y puede requerir un disolvente como etanol o metanol para facilitar la reacción.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar cualquier impureza y obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.

Sustitución: Reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.

Productos principales formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

(S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con objetivos biológicos.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de (S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías inflamatorias, lo que lleva a una reducción de la inflamación.

Comparación Con Compuestos Similares

Compuestos similares

Ácido (1-naftilselenil)acético: Similar en estructura, pero contiene un átomo de selenio.

1-(3-Metoxifenil)-3-naftil-1-propenona: Contiene un anillo de naftaleno y un grupo metoxi, pero difiere en la estructura general.

Ácido (1-naftiloxi)acético: Similar porción de naftaleno pero diferentes grupos funcionales.

Unicidad

(S)-Ácido 4-metoxi-3-(1-naftilmetil)-4-oxobutanoico es único debido a su combinación específica de grupos funcionales y estereoquímica, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.

Actividad Biológica

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid |

| InChI Key | LJSMGWBQOFWAPJ-ZDUSSCGKSA-N |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of naphthalene-1-carbaldehyde with (S)-4-methoxy-3-oxobutanoic acid in the presence of catalysts under mild conditions. This method allows for high yields and purity through subsequent purification steps like recrystallization or chromatography.

This compound exhibits several biological activities primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for neurobiology and related disorders such as depression . The compound may also modulate inflammatory pathways by inhibiting specific enzymes linked to inflammatory responses.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. The ability to inhibit key enzymes suggests potential applications in treating conditions associated with inflammation and cancer .

Case Studies and Research Findings

- Neuroactive Properties : A study highlighted the neuroactive effects of similar compounds in the kynurenine pathway, suggesting that this compound could influence neurotransmitter levels, thereby impacting neurological health .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. The mechanism is believed to involve the inhibition of pathways critical for cancer cell survival and proliferation .

- Inflammatory Response Modulation : The compound has been explored for its ability to reduce inflammatory markers in cell cultures, providing preliminary evidence for its use in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits kynurenine 3-hydroxylase |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

| Anticancer | Exhibits antiproliferative effects on cancer cells |

Propiedades

Fórmula molecular |

C16H16O4 |

|---|---|

Peso molecular |

272.29 g/mol |

Nombre IUPAC |

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m0/s1 |

Clave InChI |

LJSMGWBQOFWAPJ-ZDUSSCGKSA-N |

SMILES isomérico |

COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O |

SMILES canónico |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.